Enhanced Thermal Stability Patent Claims: Silver Oxalate with 1% Weight Loss at ≥190°C vs. Conventional Decomposition at ~140°C
Patented high-thermal-stability silver oxalate (WO2019/150732, CN111556860B) demonstrates a 1% weight loss temperature of ≥190°C in thermogravimetric analysis, representing an approximately 50°C improvement over conventional silver oxalate which shows initial decomposition beginning at approximately 140°C [1]. Differential thermal analysis of the patented material exhibits a maximum exothermic peak at ≥219°C, compared to standard silver oxalate decomposition observed in the 140–200°C range [2]. This enhanced stability directly reduces explosion hazard and improves industrial handling safety.
| Evidence Dimension | 1% weight loss temperature (TGA) |
|---|---|
| Target Compound Data | ≥190 °C |
| Comparator Or Baseline | Conventional silver oxalate: ~140 °C (onset of decomposition) |
| Quantified Difference | ΔT ≥ 50 °C (improved thermal stability) |
| Conditions | Thermogravimetric analysis; patent specifications WO2019/150732 and CN111556860B |
Why This Matters
Procurement of the patented ≥190°C grade enables safer industrial handling, reduced explosion risk during shipping and storage, and broader processing windows for applications such as conductive paste formulation and catalyst impregnation where elevated-temperature exposure is unavoidable.
- [1] Muronosono T, Watanabe Y. Silver oxalate. WIPO Patent Application WO2019/150732 A1, 2019. View Source
- [2] Baidu Baike. Silver oxalate. CAS 533-51-7. Accessed 2025. View Source
